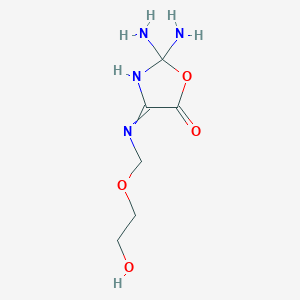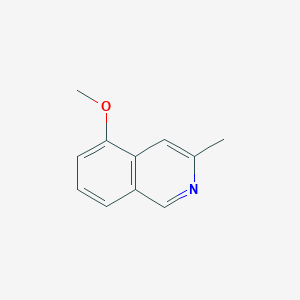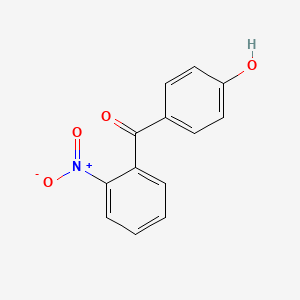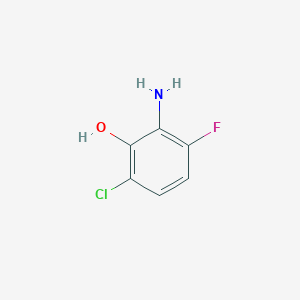
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is a chemical compound known for its unique structure and properties It is often studied in the context of its formation as a degradation product of acyclovir, an antiviral medication
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be synthesized through the photodegradation of acyclovir in aqueous solutions. The process involves exposing an aqueous solution of acyclovir in phosphate buffer (pH 7) to light of wavelength greater than 270 nm under aerobic conditions . This results in the formation of several degradation products, including this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one undergoes various chemical reactions, including oxidation and substitution reactions. These reactions are typically studied to understand the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
The photodegradation of acyclovir, which leads to the formation of this compound, involves the use of light as a reagent. The reaction conditions include an aqueous solution of acyclovir in phosphate buffer (pH 7) and exposure to light of wavelength greater than 270 nm .
Major Products Formed
The major products formed from the photodegradation of acyclovir include this compound, (2-hydroxyethoxy)methyl spiroiminodihydantoin, and (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one .
Wissenschaftliche Forschungsanwendungen
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into the behavior of similar compounds.
Biology: The compound’s formation as a degradation product of acyclovir makes it relevant in the study of antiviral drug stability and degradation pathways.
Medicine: Understanding the degradation products of antiviral drugs like acyclovir can help in developing more stable and effective medications.
Industry: While not widely used industrially, the compound’s study can contribute to the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one is primarily related to its formation through the photodegradation of acyclovir. The process involves the absorption of light by acyclovir, leading to the formation of reactive intermediates that subsequently form the compound . The molecular targets and pathways involved in this process are linked to the photochemical reactions of acyclovir.
Vergleich Mit ähnlichen Verbindungen
2,2-Diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one can be compared with other degradation products of acyclovir, such as:
- (2-hydroxyethoxy)methyl spiroiminodihydantoin
- (2-hydroxyethoxy)methyl(amino)-2-imino-1,2-dihydroimidazole-5-one
These compounds share similar formation pathways but differ in their chemical structures and properties. The uniqueness of this compound lies in its specific oxazolidinone ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C6H12N4O4 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2,2-diamino-4-(2-hydroxyethoxymethylimino)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H12N4O4/c7-6(8)10-4(5(12)14-6)9-3-13-2-1-11/h11H,1-3,7-8H2,(H,9,10) |
InChI-Schlüssel |
OFTAYMTWBNJBPB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCN=C1C(=O)OC(N1)(N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)


![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)


![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
